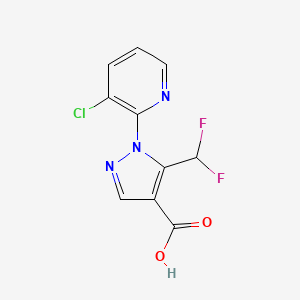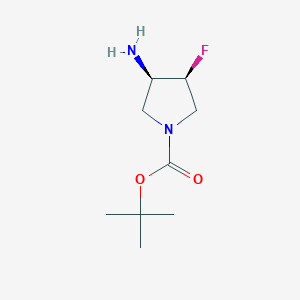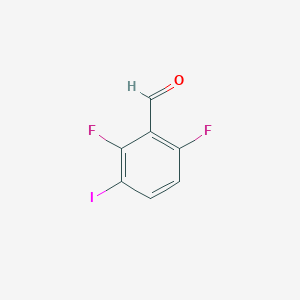
4-(5,5-Dimetil-1,3,2-dioxaborinan-2-il)fenol
Descripción general
Descripción
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H15BO3 . It is a solid substance and acts as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists .
Molecular Structure Analysis
The InChI code for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is 1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 206.05 .Aplicaciones Científicas De Investigación
Indicador Fluorescente para Azúcares
Este compuesto sirve como un indicador fluorescente para detectar azúcares como la D-fructosa, la D-glucosa y la D-galactosa . Su capacidad para unirse selectivamente con estos azúcares lo hace valioso para aplicaciones en ensayos bioquímicos e investigación diagnóstica.
Inhibición de la Corrosión
Si bien no está directamente relacionado con el compuesto en cuestión, la investigación sobre compuestos similares que contienen boro ha demostrado potencial en aplicaciones anticorrosivas . Es plausible que “4-(5,5-Dimetil-1,3,2-dioxaborinan-2-il)fenol” pueda explorarse por su eficacia en la protección de metales contra la corrosión, especialmente en ambientes ácidos.
Aplicaciones Antimicrobianas
Los compuestos de boro son conocidos por sus propiedades antimicrobianas. Aunque no hay estudios específicos sobre este compuesto, sus análogos estructurales han demostrado efectividad contra una variedad de patógenos bacterianos y fúngicos . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos.
Propiedades Antioxidantes
El potencial antioxidante de los compuestos que contienen boro es otra área de interés. Pueden actuar como captadores de radicales libres, lo cual es crucial para prevenir el daño relacionado con el estrés oxidativo en los sistemas biológicos . Esta propiedad podría aprovecharse en productos farmacéuticos y nutracéuticos.
Ciencia de los Materiales
En la ciencia de los materiales, los compuestos de boro contribuyen al desarrollo de nuevos materiales con propiedades únicas. “this compound” podría investigarse por su papel en la creación de nuevos materiales poliméricos o en la mejora de los existentes .
Síntesis Química
Este compuesto puede servir como intermedio o reactivo en la síntesis orgánica, ayudando en la construcción de arquitecturas moleculares complejas. Su porción de boro es particularmente útil en diversas transformaciones orgánicas .
Aplicaciones Electroquímicas
Dado el interés en los compuestos de boro por sus propiedades electroquímicas, existe potencial para que “this compound” se utilice en el desarrollo de tecnologías de baterías o como aditivo para mejorar el rendimiento de los sistemas de baterías existentes .
Estudios Espectroscópicos
La estructura única del compuesto lo hace adecuado para estudios espectroscópicos, incluidos RMN y espectrometría de masas, para obtener información sobre las interacciones y la dinámica molecular .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
While specific future directions for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” were not found in the search results, its use as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists suggests potential applications in medicinal chemistry and drug development.
Mecanismo De Acción
Mode of Action
It is known to act as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives . These derivatives have been identified as GPR40 agonists , which suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol may interact with GPR40 receptors.
Biochemical Pathways
It is known to be involved in the synthesis of 3-hydroxy-5-arylisothiazole derivatives
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol. The compound is recommended to be stored at 2-8℃ in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
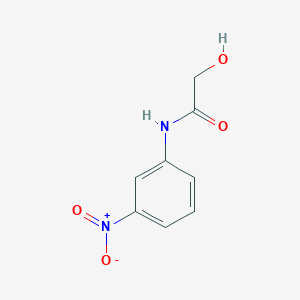
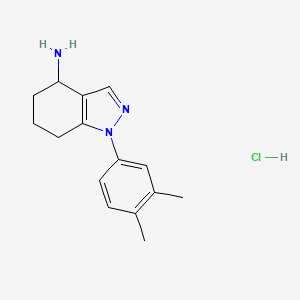
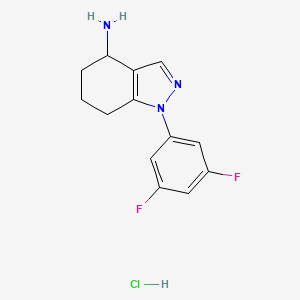
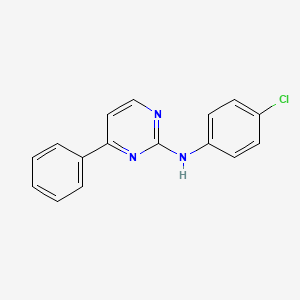



![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
